molecular formula C12H17NO B1269692 4-Anilino-4-methylpentan-2-one CAS No. 88187-84-2

4-Anilino-4-methylpentan-2-one

Cat. No.: B1269692
CAS No.: 88187-84-2
M. Wt: 191.27 g/mol
InChI Key: HNIGAMRCLLBTGL-UHFFFAOYSA-N
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Description

4-Anilino-4-methylpentan-2-one: is an organic compound with the molecular formula C₁₂H₁₇NO It is characterized by the presence of an aniline group attached to a methylpentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-4-methylpentan-2-one typically involves the reaction of aniline with 4-methylpentan-2-one under specific conditions. One common method is as follows:

    Starting Materials: Aniline and 4-methylpentan-2-one.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process typically includes:

    Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.

    Optimized Conditions: Precise control of temperature, pressure, and catalyst concentration to maximize yield.

    Automated Purification: Implementation of automated systems for purification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-4-methylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Formation of 4-anilino-4-methylpentanoic acid.

    Reduction: Formation of 4-anilino-4-methylpentanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Anilino-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Anilino-4-methylpentan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    4-Anilino-4-methylpentan-2-ol: A reduced form of the compound with an alcohol group.

    4-Anilino-4-methylpentanoic acid: An oxidized form with a carboxylic acid group.

    4-Methyl-4-phenylpentan-2-one: A structurally similar compound with a phenyl group instead of an aniline group.

Uniqueness

4-Anilino-4-methylpentan-2-one is unique due to the presence of both an aniline group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

4-anilino-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(14)9-12(2,3)13-11-7-5-4-6-8-11/h4-8,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGAMRCLLBTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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